3-(1-Methylpyrrolidin-2-yl)morpholine
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Overview
Description
3-(1-Methylpyrrolidin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 1-methylpyrrolidine group
Preparation Methods
The synthesis of 3-(1-Methylpyrrolidin-2-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve solvents such as dichloromethane or ethyl acetate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-Methylpyrrolidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Methylpyrrolidin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-(1-Methylpyrrolidin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring containing nitrogen.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group.
The uniqueness of this compound lies in its combined structural features of both pyrrolidine and morpholine, which may confer distinct chemical and biological properties .
Biological Activity
3-(1-Methylpyrrolidin-2-yl)morpholine, a morpholine derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described as a morpholine ring substituted with a 1-methylpyrrolidine group. Its molecular formula is C9H17N2O, and it possesses a unique structure that influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters. Inhibiting MAO-B can lead to increased levels of dopamine, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
- Anticancer Activity : In vitro studies have demonstrated that morpholine derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed significant cytotoxicity with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings include:
- Substitution Effects : Variations in substituents on the morpholine ring significantly affect biological activity. For example, replacing the morpholine moiety with other cyclic amines can alter the binding affinity and selectivity for target enzymes .
- Basicity Influence : The basicity of the compound impacts its interaction with biological targets. Morpholine derivatives generally exhibit lower basicity compared to pyrrolidine or piperidine derivatives, which may influence their inhibitory potency against cholinesterases and MAO-B .
Anticancer Activity
A study evaluating various morpholine derivatives found that compounds similar to this compound exhibited notable anticancer properties. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5d | A-549 | 1.05 |
5e | Panc-1 | 0.85 |
Control | Doxorubicin | 0.95 |
These results indicate that specific structural modifications enhance antiproliferative activity against lung and pancreatic cancer cell lines .
Neuroprotective Effects
In models simulating neurodegenerative conditions, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease where oxidative damage is prevalent .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)morpholine |
InChI |
InChI=1S/C9H18N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h8-10H,2-7H2,1H3 |
InChI Key |
GWIBYLUSICZUEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2COCCN2 |
Origin of Product |
United States |
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